N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a structurally complex acetamide derivative characterized by three key moieties:
- N-(2,6-dimethylphenyl) group: A common motif in agrochemicals and pharmaceuticals, known for enhancing lipophilicity and metabolic stability.
- 1,2,4-oxadiazole ring: A heterocyclic scaffold with electron-withdrawing properties, often employed in drug design for hydrogen bonding and π-π stacking interactions.
- Dihydropyridin-2-one core: A cyclic amide structure that may contribute to conformational rigidity and bioactivity.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-5-4-6-16(2)22(15)25-20(29)14-28-13-18(9-12-21(28)30)24-26-23(27-32-24)17-7-10-19(31-3)11-8-17/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQBOFVFJQPPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be broken down into several moieties:
- Dimethylphenyl group : This hydrophobic group may enhance membrane permeability.
- Oxadiazole ring : Known for its biological activity, it may contribute to antitumor and antimicrobial properties.
- Dihydropyridine moiety : Often associated with calcium channel blockers and neuroprotective effects.
Molecular Formula
The molecular formula of the compound is , indicating a complex arrangement conducive to various interactions within biological systems.
Antitumor Activity
Recent studies have indicated that compounds featuring oxadiazole and dihydropyridine structures exhibit significant antitumor activity . For instance:
- IC50 Values : Research has shown that derivatives of oxadiazole can have IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxicity. For example, a related compound demonstrated an IC50 of 1.61 µg/mL against A-431 cells, indicating strong anticancer potential .
Antimicrobial Properties
The presence of the methoxyphenyl group in the structure suggests potential antimicrobial properties . Compounds with similar structures have been reported to inhibit bacterial growth effectively. A study indicated that modifications in the aromatic ring could enhance antibacterial activity against Gram-positive bacteria .
Neuroprotective Effects
The dihydropyridine component is often linked with neuroprotective effects. Compounds in this class have been shown to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups (such as methoxy) on the phenyl ring enhances cytotoxicity.
- Oxadiazole Ring : The incorporation of oxadiazole significantly boosts antitumor activity due to its ability to interact with DNA and inhibit cell proliferation .
Study 1: Anticancer Evaluation
In a recent study published in Organic Letters, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The study highlighted that modifications at specific positions on the oxadiazole ring led to enhanced cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial efficacy of similar compounds against a panel of bacteria and fungi. The results indicated that compounds with methoxy substitutions exhibited significant growth inhibition against Staphylococcus aureus and Escherichia coli, reinforcing the potential of this class of compounds as antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibit significant anticancer properties. For instance:
- Case Study : A derivative of oxadiazole demonstrated significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively .
This suggests that the oxadiazole moiety may play a crucial role in the compound's anticancer activity.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example:
- Mechanism of Action : The interaction with molecular targets such as protein kinases is hypothesized based on structural similarities with known inhibitors . In silico studies have indicated potential binding affinities that warrant further exploration.
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions. The preparation typically includes:
- Formation of Intermediates : Utilizing common reagents like acids and bases for cyclization.
- Functional Group Modifications : Employing oxidizing and reducing agents to achieve the desired structure .
Pharmacokinetics
Studies on absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the pharmacokinetic profile of this compound. Preliminary findings suggest favorable characteristics for further development as a therapeutic agent.
Material Science Applications
Beyond medicinal uses, this compound's unique structure could also find applications in material science:
Photophysical Properties
The incorporation of oxadiazole derivatives into polymer matrices has shown promise in enhancing photophysical properties such as fluorescence. This could lead to applications in:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when excited could be harnessed in display technologies.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide-Based Pesticides (N-(2,6-dimethylphenyl) Derivatives)
highlights several chloroacetamide herbicides sharing the N-(2,6-dimethylphenyl) group. Key structural and functional comparisons are summarized below:
Stereoisomeric Acetamide Derivatives (Peptide-like Structures)
describes stereochemically complex acetamides with peptide-like backbones, such as:
- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
These compounds feature:
- Multiple chiral centers (e.g., 2S,4S,5S configurations).
- Hydroxy and phenyl substituents.
- Tetrahydropyrimidinone rings.
While sharing the N-(2,6-dimethylphenyl)acetamide core, these stereoisomers likely exhibit divergent pharmacokinetic profiles due to their intricate stereochemistry and extended peptide-like chains, which are absent in the target compound .
Heterocyclic Acetamide Variants (Triazole vs. Oxadiazole)
details N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 692737-11-4):
- Molecular Formula : C₂₅H₂₆N₆O₃S vs. C₂₅H₂₄N₄O₄ (target compound).
- Pyridazinyloxy moiety: Introduces additional hydrogen-bonding sites.
The substitution of oxadiazole with triazole may alter metabolic pathways or target binding, underscoring the role of heterocycle choice in modulating bioactivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates, as demonstrated in palladium-catalyzed reductive cyclization protocols . Key steps include:
- Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with activated carbonyl groups under reflux in DMF.
- Coupling of the pyridinone-acetamide moiety using potassium carbonate as a base, with TLC monitoring to optimize reaction completion .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve degradation products .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 462.18) and fragments (e.g., cleavage at the oxadiazole ring) .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Protocols :
- Use PPE (gloves, goggles) to avoid skin/eye contact; wash with soap/water if exposed .
- Store at 2–8°C in airtight containers to prevent hydrolysis of the acetamide or oxadiazole moieties .
- In case of inhalation, move to fresh air and administer artificial respiration if needed .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Approach :
- Substituent Variation : Replace the 4-methoxyphenyl group on the oxadiazole with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate binding affinity .
- Pyridinone Modifications : Introduce methyl or cyano groups at the 4,6-positions to enhance metabolic stability, as seen in analogous pyridine derivatives .
- In Silico Docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., kinases) by analyzing hydrogen bonding between the oxadiazole and active-site residues .
Q. What experimental models are suitable for evaluating the in vivo pharmacokinetics of this compound?
- Models :
- Rodent Studies : Administer the compound (10–50 mg/kg) to Wister albino mice via oral gavage, with plasma samples analyzed by LC-MS/MS to determine Cmax, Tmax, and half-life .
- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C-acetamide) to quantify accumulation in target organs (e.g., liver, kidneys) .
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Case Example : If one study reports potent enzyme inhibition (IC50 = 50 nM) while another shows no activity, investigate:
- Purity : Impurities >5% (e.g., unreacted nitro intermediates) may skew results; re-analyze via HPLC-MS .
- Assay Conditions : Variances in buffer pH (e.g., 7.4 vs. 6.5) or co-solvents (DMSO vs. ethanol) can alter ligand-receptor interactions .
Q. What computational methods are recommended to predict metabolic pathways?
- Tools :
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., methoxy demethylation) and reactive metabolites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the oxadiazole ring in aqueous environments .
Q. How can stability studies be designed to assess degradation under varying storage conditions?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
